(S)-4-(3-Iodo-benzyl)-3-methyl-morpholine
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Overview
Description
(S)-4-(3-Iodo-benzyl)-3-methyl-morpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a morpholine ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-Iodo-benzyl)-3-methyl-morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodobenzylamine and 3-methylmorpholine.
Formation of Intermediate: The 3-iodobenzylamine is reacted with a suitable protecting group to form a protected intermediate.
Coupling Reaction: The protected intermediate is then coupled with 3-methylmorpholine under specific reaction conditions, such as the presence of a base and a solvent like dichloromethane.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(3-Iodo-benzyl)-3-methyl-morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of iodoarenes with electron-withdrawing groups.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-4-(3-Iodo-benzyl)-3-methyl-morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in enzymatic reactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-(3-Iodo-benzyl)-3-methyl-morpholine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, affecting their activity by binding to the active site or allosteric sites. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Iodo-benzyl)-morpholine
- 3-Methyl-4-(3-iodobenzyl)-morpholine
- 4-(3-Bromo-benzyl)-3-methyl-morpholine
Uniqueness
(S)-4-(3-Iodo-benzyl)-3-methyl-morpholine is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(3S)-4-[(3-iodophenyl)methyl]-3-methylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-10-9-15-6-5-14(10)8-11-3-2-4-12(13)7-11/h2-4,7,10H,5-6,8-9H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZESMHSEMYGBIU-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1CC2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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